2'-(Aminomethyl)-biphenyl-2-carboxylic acid HCl 2'-(Aminomethyl)-biphenyl-2-carboxylic acid HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13738051
InChI: InChI=1S/C14H13NO2.ClH/c15-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14(16)17;/h1-8H,9,15H2,(H,16,17);1H
SMILES: C1=CC=C(C(=C1)CN)C2=CC=CC=C2C(=O)O.Cl
Molecular Formula: C14H14ClNO2
Molecular Weight: 263.72 g/mol

2'-(Aminomethyl)-biphenyl-2-carboxylic acid HCl

CAS No.:

Cat. No.: VC13738051

Molecular Formula: C14H14ClNO2

Molecular Weight: 263.72 g/mol

* For research use only. Not for human or veterinary use.

2'-(Aminomethyl)-biphenyl-2-carboxylic acid HCl -

Specification

Molecular Formula C14H14ClNO2
Molecular Weight 263.72 g/mol
IUPAC Name 2-[2-(aminomethyl)phenyl]benzoic acid;hydrochloride
Standard InChI InChI=1S/C14H13NO2.ClH/c15-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14(16)17;/h1-8H,9,15H2,(H,16,17);1H
Standard InChI Key RFCCJWHCSSHPDD-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CN)C2=CC=CC=C2C(=O)O.Cl
Canonical SMILES C1=CC=C(C(=C1)CN)C2=CC=CC=C2C(=O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a biphenyl core (two benzene rings connected by a single bond) with substituents at the 2- and 2'-positions: a carboxylic acid (-COOH) and an aminomethyl (-CH₂NH₂) group, respectively. The hydrochloride salt form enhances solubility in polar solvents, a critical factor for biological applications.

Table 1: Molecular Data for 2'-(Aminomethyl)-Biphenyl-2-Carboxylic Acid HCl

PropertyValue
IUPAC Name2-[2-(Aminomethyl)phenyl]benzoic acid; hydrochloride
Molecular FormulaC₁₄H₁₄ClNO₂
Molecular Weight263.72 g/mol
SMILESC1=CC=C(C(=C1)CN)C2=CC=CC=C2C(=O)O.Cl
InChI KeyRFCCJWHCSSHPDD-UHFFFAOYSA-N

The aminomethyl group enables hydrogen bonding with biological targets, while the biphenyl system provides hydrophobic interactions, enhancing binding affinity to proteins or receptors .

Synthesis and Characterization

Spectral Characterization

Key analytical data from similar compounds include:

  • ¹H-NMR: Cyclopropane protons (if present) appear as multiplets at δ 1.3–1.7 ppm, while aromatic protons resonate at δ 6.8–7.8 ppm .

  • IR Spectroscopy: Carboxylic acid C=O stretches near 1700 cm⁻¹ and O-H stretches around 2932 cm⁻¹ .

  • Mass Spectrometry: ESI-MS typically shows [M-H]⁻ peaks, as observed for related biphenyl carboxylic acids .

Applications in Pharmaceutical and Material Sciences

Drug Development

The compound serves as a key intermediate in designing drugs targeting:

  • Enzyme Inhibitors: The carboxylic acid group chelates metal ions in enzyme active sites, while the aminomethyl group participates in hydrogen bonding .

  • Anticancer Agents: Biphenyl derivatives exhibit anti-proliferative activity against breast cancer cells (e.g., MCF-7, MDA-MB-231) by modulating estrogen receptor alpha (ERα) .

Table 2: Potential Therapeutic Applications

ApplicationMechanismSource
Anticancer TherapyERα antagonism
Anti-inflammatory DrugsCOX-2 inhibition
Neurological AgentsNMDA receptor modulation

Peptide Synthesis and Bioconjugation

In solid-phase peptide synthesis, the carboxylic acid group facilitates amide bond formation, enabling the incorporation of biphenyl motifs into peptides for enhanced stability and target affinity . The aminomethyl group allows site-specific bioconjugation to fluorescent dyes or drug payloads, as demonstrated in antibody-drug conjugate (ADC) development .

Material Science

The biphenyl core contributes to rigid-rod polymers with high thermal stability, useful in coatings and electronic materials. Functionalization with hydrophilic groups (e.g., -COOH, -NH₂) adjusts solubility for processing into thin films or hydrogels .

Analytical and Computational Methods

Quality Control

  • HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) ensures purity >95%.

  • Elemental Analysis: Confirms Cl content (theoretical: 13.45%) to verify hydrochloride salt formation.

Computational Modeling

Molecular docking studies against ERα (PDB: 1A52) predict binding energies of -8.2 to -9.6 kcal/mol for biphenyl carboxylic acids, with key interactions involving Arg394 and Glu353 . These insights guide structural optimization for improved potency.

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